molecular formula C12H8ClNO2 B8489268 4-((5-Chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile

4-((5-Chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile

Cat. No.: B8489268
M. Wt: 233.65 g/mol
InChI Key: XOUNOMHIHRAHFI-UHFFFAOYSA-N
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Description

4-((5-Chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

4-[(5-chlorofuran-2-yl)-hydroxymethyl]benzonitrile

InChI

InChI=1S/C12H8ClNO2/c13-11-6-5-10(16-11)12(15)9-3-1-8(7-14)2-4-9/h1-6,12,15H

InChI Key

XOUNOMHIHRAHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(O2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-iodobenzonitrile (3.0 g, 13 mmol) and tetrahydrofuran (40 mL) was added dropwise isopropyl magnesium chloride (1-2 M diethyl ether solution, 11 mL, 11-22 mmol) at −78° C., which was stirred for 1 hour at 0° C. The reaction mixture was cooled to −78° C., 5-chloro-2-furaldehyde (2.2 g, 17 mmol) was added at that temperature, and the temperature was gradually raised to 0° C. Following 30 minutes of stirring at 0° C., saturated aqueous ammonium chloride solution, water and ethyl acetate were added to extract the reaction mixture. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. Ethyl acetate was added to the residue, which was then filtered with NH silica gel. The filtrate was concentrated under a reduced pressure to obtain the title compound (3.2 g) as a crude product. This compound was used in the subsequent reaction without further purification.
Quantity
3 g
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reactant
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40 mL
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11 mL
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2.2 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of THF (40 mL) and 4-iodobenzonitrile (2.0 g) was added isopropylmagnesium chloride (2M, 6.1 mL) dropwise at −78° C. under a nitrogen atmosphere, which was stirred for 1 hour and 10 minutes at 0° C. After cooling to 78° C., 5-chloro-2-furaldehyde (1.4 g) was added dropwise thereto, which was stirred for 15 minutes at room temperature. A saturated aqueous ammonium chloride solution was added at room temperature, and then extraction was performed with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered, after which the filtrate was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (2.4 g).
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1.4 g
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reactant
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0 (± 1) mol
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2 g
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6.1 mL
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reactant
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40 mL
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solvent
Reaction Step Three

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